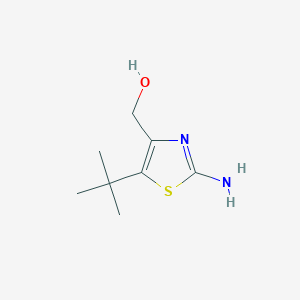
4-Methyl-5-phenyl-1H-imidazol-2-amine hemisulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-5-phenyl-1H-imidazol-2-amine hemisulfate is a heterocyclic compound with significant importance in various fields of scientific research. This compound is characterized by its imidazole ring structure, which is a common motif in many biologically active molecules. The hemisulfate salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-phenyl-1H-imidazol-2-amine hemisulfate typically involves the cyclization of appropriate precursors. One common method includes the reaction of an amido-nitrile with a suitable aryl aldehyde under nickel-catalyzed conditions. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-5-phenyl-1H-imidazol-2-amine hemisulfate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and methyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl or methyl positions .
Wissenschaftliche Forschungsanwendungen
4-Methyl-5-phenyl-1H-imidazol-2-amine hemisulfate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is utilized in the development of dyes, catalysts, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Methyl-5-phenyl-1H-imidazol-2-amine hemisulfate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can inhibit or activate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 4-Phenyl-1H-imidazol-2-amine
- 5-(4-Methylphenyl)-1H-imidazol-2-amine
- 4-(2-Methyl-1H-imidazol-1-yl)benzylamine
Comparison: Compared to similar compounds, 4-Methyl-5-phenyl-1H-imidazol-2-amine hemisulfate exhibits unique properties due to the presence of both methyl and phenyl groups on the imidazole ring. These substituents influence its chemical reactivity, solubility, and biological activity, making it distinct and valuable for specific research applications .
Eigenschaften
Molekularformel |
C20H24N6O4S |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
5-methyl-4-phenyl-1H-imidazol-2-amine;sulfuric acid |
InChI |
InChI=1S/2C10H11N3.H2O4S/c2*1-7-9(13-10(11)12-7)8-5-3-2-4-6-8;1-5(2,3)4/h2*2-6H,1H3,(H3,11,12,13);(H2,1,2,3,4) |
InChI-Schlüssel |
FYNLBLMUQIUPNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(N1)N)C2=CC=CC=C2.CC1=C(N=C(N1)N)C2=CC=CC=C2.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


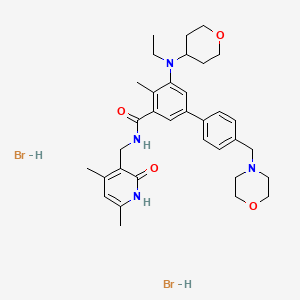

![7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12963621.png)
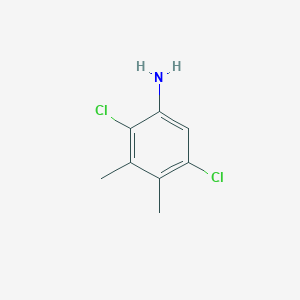
![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12963633.png)
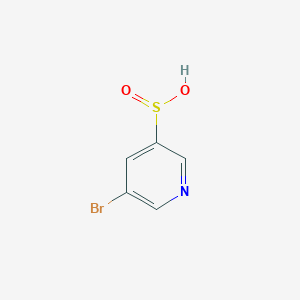
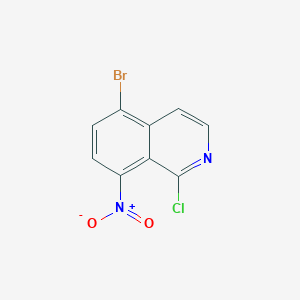
![Benzyl 5-oxo-1,3,6,6a-tetrahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12963657.png)
![Ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12963659.png)
![1-buta-1,3-dien-2-yl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B12963664.png)
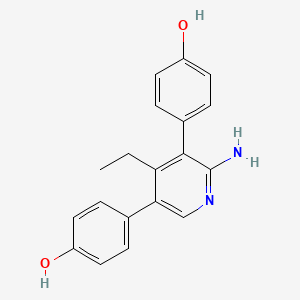
![tert-Butyl (S)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B12963675.png)
